1-(3-Chloro-2-pyridyl)cyclopropanecarboxylic acid
Description
1-(3-Chloro-2-pyridyl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 3-chloro-2-pyridyl substituent. Cyclopropane rings are known for their ring strain, which can enhance reactivity and influence molecular interactions in biological systems. The 3-chloro-2-pyridyl group introduces electronic effects and hydrogen-bonding capabilities, likely affecting solubility, acidity, and pharmacological activity .
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-6-2-1-5-11-7(6)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKSLSAMSQJSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chloro-2-pyridyl)cyclopropanecarboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable pyridine derivative followed by chlorination. The reaction conditions typically include the use of strong bases and halogenating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Chloro-2-pyridyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-(3-Chloro-2-pyridyl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-pyridyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Below is a comparative analysis of key cyclopropanecarboxylic acid derivatives, highlighting substituent effects:
Key Comparative Findings
Substituent Position and Electronic Effects
- Chlorine Position :
- In phenyl derivatives, meta-chloro (3-chlorophenyl) provides balanced electronic effects, enhancing acidity compared to ortho or para positions due to resonance and inductive effects .
- In pyridyl analogs (e.g., 6-chloropyridin-3-yl), the nitrogen atom in the pyridine ring increases polarity, improving aqueous solubility compared to phenyl derivatives .
Ring Modifications
- Cyclopropane Substituents: Methyl groups (e.g., 2,2-dimethyl in ) increase steric bulk, reducing reactivity but improving metabolic stability .
Stereochemical Considerations
- Chiral centers, as in (1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid, can lead to enantiomer-specific activities, critical in drug design to avoid off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
